molecular formula C10H10BrCl B13362937 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13362937
M. Wt: 245.54 g/mol
InChI Key: CKWFCZDANKVLAJ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes This compound is characterized by the presence of bromine and chlorine atoms attached to a tetrahydronaphthalene ring The molecular formula of this compound is C10H10BrCl, and it has a molecular weight of approximately 24555 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of bromine (Br2) and chlorine (Cl2) as halogenating agents. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), and under controlled temperature conditions to ensure selective halogenation at the desired positions on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthoquinones. Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions can produce naphthoquinones.

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The halogen atoms on the naphthalene ring can form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydronaphthalene: This compound lacks the chlorine atom present in 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalene, which can result in different chemical reactivity and biological activity.

    7-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the bromine atom, leading to variations in its chemical and biological properties.

    1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substituents. It serves as a reference point for understanding the effects of halogenation on the naphthalene ring.

Uniqueness

The presence of both bromine and chlorine atoms in this compound imparts unique chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and its ability to interact with biological targets. This dual halogenation makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2

InChI Key

CKWFCZDANKVLAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2Br)Cl

Origin of Product

United States

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